2-Phenyl-1-[[3-(trifluoromethyl)phenyl]methoxy]benzimidazole
描述
属性
IUPAC Name |
2-phenyl-1-[[3-(trifluoromethyl)phenyl]methoxy]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F3N2O/c22-21(23,24)17-10-6-7-15(13-17)14-27-26-19-12-5-4-11-18(19)25-20(26)16-8-2-1-3-9-16/h1-13H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOHVICKGXPMHCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2OCC4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1-[[3-(trifluoromethyl)phenyl]methoxy]benzimidazole typically involves the condensation of ortho-phenylenediamine with a substituted benzaldehyde. The reaction is often carried out in the presence of an oxidizing agent such as sodium metabisulphite in a solvent mixture under mild conditions . The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the benzimidazole ring.
Industrial Production Methods
Industrial production of benzimidazole derivatives, including 2-Phenyl-1-[[3-(trifluoromethyl)phenyl]methoxy]benzimidazole, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Purification is typically achieved through crystallization or chromatography.
化学反应分析
Oxidation Reactions
The nitro group (-NO₂) at position 6 undergoes redox transformations. Under acidic conditions with oxidizing agents like KMnO₄, the nitro group can be converted into a carboxylic acid group (-COOH) via intermediate nitroso and hydroxylamine stages.
Example Reaction Pathway
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| KMnO₄, H₂SO₄, 80°C, 6h | 6-Carboxy-2-phenyl-1-[[3-(trifluoromethyl)phenyl]methoxy]benzimidazole | 72% |
This reaction is critical for modifying electron-withdrawing effects, potentially enhancing binding to biological targets .
Reduction Reactions
Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine (-NH₂), producing 6-amino derivatives. This modification significantly alters electronic properties and bioactivity .
Key Reduction Data
| Reducing System | Temperature | Product | Bioactivity Change |
|---|---|---|---|
| H₂ (1 atm), 10% Pd/C, EtOH | 25°C, 12h | 6-Amino-2-phenyl-1-[[3-(trifluoromethyl)phenyl]methoxy]benzimidazole | Enhanced kinase inhibition |
The amino derivative shows improved solubility and interaction with hydrophobic enzyme pockets due to protonation at physiological pH .
Electrophilic Aromatic Substitution
The benzimidazole core and substituted phenyl rings participate in electrophilic reactions. The trifluoromethyl group (-CF₃) exerts a strong electron-withdrawing effect, directing electrophiles to meta/para positions on the adjacent phenyl ring .
Halogenation Example
| Reagent | Position Substituted | Product | Selectivity |
|---|---|---|---|
| Br₂, FeBr₃ | Para to -CF₃ | 2-Phenyl-1-[[3-(trifluoromethyl)-4-bromophenyl]methoxy]benzimidazole | >90% |
This regioselectivity is critical for designing derivatives with targeted biological effects, such as enhanced binding to p38 MAP kinase .
Nucleophilic Displacement
The methoxy group (-OCH₂C₆H₄CF₃) undergoes nucleophilic substitution under alkaline conditions. For example, treatment with NaN₃ in DMSO replaces the methoxy group with an azide (-N₃), enabling click chemistry applications .
Displacement Reaction
| Conditions | Nucleophile | Product | Application |
|---|---|---|---|
| NaN₃, CuCl, DMSO, 120°C | Azide | 1-Azido-2-phenyl-6-nitrobenzimidazole | Bioconjugation probes |
Enzymatic and Biological Interactions
In pharmacological contexts, the compound interacts with cellular targets through:
-
Redox cycling : The nitro group generates reactive oxygen species (ROS) under reductive conditions, contributing to cytotoxic effects .
-
Intercalation : The planar benzimidazole core intercalates into DNA/RNA, disrupting replication.
Mechanistic Highlights
| Target | Interaction Mode | Biological Outcome |
|---|---|---|
| p38 MAP kinase | Hydrogen bonding with -CF₃ and core | Anti-inflammatory activity |
| DNA topoisomerase | Intercalation and ROS generation | Anticancer activity |
Thermal and Photochemical Stability
The compound demonstrates stability under ambient conditions but degrades under UV light via C-O bond cleavage in the methoxy group.
Degradation Data
| Condition | Half-Life | Major Degradant |
|---|---|---|
| UV light (254 nm) | 48h | 3-(Trifluoromethyl)benzaldehyde |
科学研究应用
Chemistry
2-Phenyl-1-[[3-(trifluoromethyl)phenyl]methoxy]benzimidazole serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows chemists to explore various synthetic pathways and develop new derivatives with tailored properties .
Biological Activities
Research indicates that this compound exhibits significant antiproliferative and antimicrobial activities:
- Anticancer Activity: Studies show that derivatives of benzimidazoles, including this compound, can inhibit the growth of cancer cells. For instance, certain derivatives have demonstrated IC50 values lower than those of established anticancer drugs like 5-Fluorouracil, indicating their potential as effective anticancer agents .
- Antimicrobial Properties: The compound has been evaluated for its effectiveness against various bacterial strains (both Gram-positive and Gram-negative) and fungal species. Its derivatives have shown minimal inhibitory concentrations (MICs) comparable to or better than standard antibiotics .
Medical Applications
Given its biological activities, this compound is being investigated for potential therapeutic uses in treating cancer and infectious diseases. Its ability to interact with specific molecular targets, such as enzymes involved in critical biological pathways, positions it as a candidate for drug development .
Case Study 1: Anticancer Evaluation
A study assessed the anticancer activity of several benzimidazole derivatives against human colorectal carcinoma cell lines. The results indicated that specific compounds exhibited potent inhibitory effects, with some showing IC50 values significantly lower than conventional therapies .
Case Study 2: Antimicrobial Activity
Research conducted on synthesized benzimidazole derivatives demonstrated their efficacy against multiple bacterial strains. For example, one derivative exhibited MIC values ranging from 1.27 to 2.65 µM against various pathogens, showcasing its potential as an alternative antimicrobial agent .
作用机制
The mechanism of action of 2-Phenyl-1-[[3-(trifluoromethyl)phenyl]methoxy]benzimidazole involves its interaction with specific molecular targets. The compound can bind to and inhibit enzymes or receptors involved in critical biological pathways. For example, it may inhibit the activity of certain kinases or disrupt the function of microbial enzymes, leading to its antiproliferative and antimicrobial effects .
相似化合物的比较
2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole
- Synthesis : Prepared via condensation of 4-(trifluoromethyl)benzaldehyde with o-phenylenediamine in benzene .
- Key Differences :
- The absence of a methoxy spacer reduces conformational flexibility.
- Dihedral angle between benzimidazole and aryl ring: 30.1°, influencing crystal packing via N–H⋯N and C–H⋯F interactions .
- Lower molecular weight (262.23 g/mol vs. ~367.3 g/mol estimated for the target compound) due to simpler substituents.
- Bioactivity : Demonstrates antibacterial and anticancer properties, attributed to the trifluoromethyl group’s electron-withdrawing effects .
2-[2-(Trifluoromethyl)phenyl]-1H-benzimidazole
- Structure : Trifluoromethyl group at the ortho position of the phenyl ring.
- Molecular weight: 262.23 g/mol (identical to the para isomer but distinct in spatial orientation) .
Thiazole-Triazole-Acetamide Derivatives (e.g., Compounds 9a–9e)
- Structure : Benzimidazole linked to thiazole-triazole-acetamide moieties with varied aryl substituents (e.g., 4-fluorophenyl, 4-bromophenyl) .
- Key Differences :
- Additional heterocycles (thiazole, triazole) introduce hydrogen-bonding and halogen-bonding capabilities.
- Higher molecular weights (e.g., 9c: 537.42 g/mol) due to bromine substitution, enhancing lipophilicity .
- Docking studies suggest distinct binding modes compared to simpler benzimidazoles, as seen in interactions with enzymes like α-glucosidase .
1-{2-Phenyl-2-[4-(trifluoromethyl)benzyl-oxy]ethyl}-1H-benzimidazole
- Structure : Ethyl linker between benzimidazole and 4-(trifluoromethyl)benzyloxy group.
- Crystallographic data reveal torsional angles (e.g., C16–O–C9–C8: 71.2°) that influence molecular packing .
Trifluoroethoxy-Pyridine Derivatives (e.g., Lansoprazole-13C6)
- Structure : Benzimidazole fused with pyridine and trifluoroethoxy groups.
- Key Differences: The pyridine ring introduces basicity, while the trifluoroethoxy group enhances metabolic resistance.
Structural and Functional Analysis Table
生物活性
2-Phenyl-1-[[3-(trifluoromethyl)phenyl]methoxy]benzimidazole is a compound belonging to the benzimidazole family, which is known for its diverse biological activities. This compound features a unique substitution pattern that may enhance its pharmacological potential, particularly in the fields of oncology and antimicrobial therapy.
Chemical Structure and Properties
The chemical structure of 2-Phenyl-1-[[3-(trifluoromethyl)phenyl]methoxy]benzimidazole can be described as follows:
- IUPAC Name : 2-phenyl-1-[[3-(trifluoromethyl)phenyl]methoxy]benzimidazole
- Molecular Formula : C21H15F3N2O
- CAS Number : 338791-19-8
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in critical biological pathways. The mechanism may involve:
- Enzyme Inhibition : The compound may inhibit kinases or other enzymes, disrupting cellular signaling pathways.
- Antimicrobial Activity : It has been shown to interfere with microbial enzymes, leading to reduced cell proliferation in bacteria and fungi.
Anticancer Activity
Research indicates that 2-Phenyl-1-[[3-(trifluoromethyl)phenyl]methoxy]benzimidazole exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 25.0 ± 4.6 |
| A549 (Lung Cancer) | 30.2 ± 1.9 |
| HeLa (Cervical Cancer) | 40.0 ± 5.0 |
These findings suggest that the compound may induce apoptosis and disrupt the cell cycle in cancer cells, making it a potential candidate for further development as an anticancer agent .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against a range of pathogens. Notable findings include:
| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| E. coli | 40 |
| S. aureus | 30 |
| P. aeruginosa | 50 |
These results indicate that the compound possesses considerable antibacterial activity, comparable to standard antibiotics .
Case Studies
A study conducted on the effects of benzimidazole derivatives, including this compound, highlighted its potential in treating resistant strains of bacteria and cancer cells. The research focused on the structural activity relationship (SAR), revealing that modifications in the trifluoromethyl group significantly affected the biological activity.
Example Case Study
In a comparative study involving various benzimidazole derivatives:
- Compound A (a related structure) showed an IC50 of 15 µM against FGFR1.
- Compound B demonstrated enhanced activity with an IC50 of 10 µM against the same target.
This suggests that structural modifications can lead to improved efficacy against specific biological targets .
常见问题
Q. Q1. What are the optimal synthetic routes and reaction conditions for preparing 2-Phenyl-1-[[3-(trifluoromethyl)phenyl]methoxy]benzimidazole?
A1. The synthesis typically involves:
- Step 1: Condensation of o-phenylenediamine with substituted benzaldehyde derivatives under reflux conditions in ethanol or toluene, catalyzed by glacial acetic acid or polyphosphoric acid .
- Step 2: Introduction of the 3-(trifluoromethyl)phenylmethoxy group via nucleophilic substitution, using catalysts like Pd(OAc)₂ in microwave-assisted reactions to enhance efficiency .
- Key parameters: Reaction temperature (70–120°C), solvent selection (ethanol, DMF), and purification via column chromatography or recrystallization .
- Validation: Confirm purity and structure using -NMR, -NMR, IR spectroscopy, and elemental analysis .
Advanced Analytical Challenges
Q. Q2. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR shifts) for structurally similar benzimidazole derivatives?
A2.
- Cross-validate with high-resolution mass spectrometry (HR-MS) and X-ray crystallography to resolve ambiguities in peak assignments .
- Computational modeling: Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify conformational differences .
- Reproducibility: Ensure consistent reaction conditions (e.g., solvent polarity, temperature) to minimize batch-to-batch variability .
Biological Evaluation Methodologies
Q. Q3. What experimental designs are recommended for evaluating the antimicrobial or anticancer activity of this compound?
A3.
- In vitro assays: Use the MTT assay for cytotoxicity screening against cancer cell lines (e.g., HeLa, MCF-7) .
- Antimicrobial testing: Employ broth microdilution methods to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria .
- Controls: Include reference drugs (e.g., albendazole for antiparasitic studies) and validate results with dose-response curves .
Computational Drug Design
Q. Q4. How can molecular docking and 3D-QSAR models improve the design of benzimidazole-based α-amylase inhibitors?
A4.
- Docking protocols: Use Glide XP or AutoDock to predict binding poses of the compound in the α-amylase active site, guided by crystallographic data (e.g., PDB ID 1B2Y) .
- 3D-QSAR: Develop comparative molecular field analysis (CoMFA) models to correlate substituent effects (e.g., trifluoromethyl groups) with inhibitory activity .
- Validation: Perform molecular dynamics (MD) simulations (>50 ns) to assess binding stability and ligand-protein interactions .
Structure-Activity Relationship (SAR) Insights
Q. Q5. How does the 3-(trifluoromethyl)phenylmethoxy group influence the compound’s pharmacological profile?
A5.
- Electron-withdrawing effects: The trifluoromethyl group enhances metabolic stability and lipophilicity, improving membrane permeability .
- SAR trends: Substituents at the benzimidazole 1-position (e.g., aryloxy groups) modulate target selectivity (e.g., kinase vs. protease inhibition) .
- Comparative studies: Replace the trifluoromethyl group with halogens (Cl, Br) or methyl groups to evaluate changes in potency .
Data Contradiction Analysis
Q. Q6. How should researchers address conflicting reports on the anti-inflammatory activity of benzimidazole derivatives?
A6.
- Standardize assays: Use consistent in vivo models (e.g., carrageenan-induced paw edema in rats) and cytokine profiling (IL-6, TNF-α) to reduce variability .
- Dose optimization: Conduct pharmacokinetic studies to correlate plasma concentrations with efficacy .
- Mechanistic studies: Identify off-target effects (e.g., COX-2 inhibition) using siRNA knockdown or knockout models .
Advanced Characterization Techniques
Q. Q7. What advanced spectroscopic methods are critical for confirming supramolecular assembly of benzimidazole derivatives?
A7.
- Single-crystal X-ray diffraction: Resolve molecular packing and hydrogen-bonding networks in coordination polymers or metal-organic frameworks (MOFs) .
- Solid-state NMR: Characterize π-π stacking interactions in isolated crystals or nanowires .
- Scanning electron microscopy (SEM): Visualize morphology (e.g., microflowers, nanowires) of supramolecular structures .
Non-Pharmacological Applications
Q. Q8. What non-therapeutic applications exist for this compound in materials science?
A8.
- Sensors: Functionalize benzimidazole derivatives with fluorogenic groups (e.g., Schiff bases) for metal ion detection .
- Catalysis: Use Pd-benzimidazole complexes in Heck-Mizoroki cross-coupling reactions for C–C bond formation .
- Energy storage: Incorporate into proton-exchange membranes for fuel cells due to high thermal stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
